Cas no 1403-36-7 (Chetomin)
Chetomin structure
Product Name:Chetomin
CAS-Nr.:1403-36-7
MF:C31H30N6O6S4
MW:710.866501331329
MDL:MFCD28137713
CID:169861
PubChem ID:10417379
Update Time:2025-04-19
Chetomin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-,(3S,5aR,10bS,11aS)-
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahyd...
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4
- CHAETOMIN
- Chetomin
- CHETOMIN(RG)
- Chetomin,Chaetomin
- Chetomin,Chaetomiumspecies
- CS-1
- CTM
- NSC 289491
- Stereoisomer of 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- HSF4
- SSFA2
- DKFZp313O1039
- SCHEMBL1098248
- BDBM50396027
- NSC-289491
- 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- A934182
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
- 2,3S,5aR,6,10bS,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11aS-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- UNII-BKU7CX6USX
- BRN 0077366
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- MS-31200
- CS-0028866
- AKOS040759040
- CHEMBL499593
- HY-107553
- 4-27-00-09496 (Beilstein Handbook Reference)
- 1403-36-7
- M04053
- BKU7CX6USX
- DTXSID20930759
- NCI60_002373
- SCHEMBL17240924
- 3-(hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl}-1h-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- CHEBI:68741
- 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
- J-007375
- F90097
- NSC289491
- Q27137160
- CHEMBL1965934
- hydroxymethyl-[3-[[(1R,4S)-4-(hydroxymethyl)-6,8-dimethyl-5,7-dioxo-2,3-dithia-6,8-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-methyl-[?]dione
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
- 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4R)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
- GLXC-10588
- (1S,3S,11R,14S)-14-(hydroxymethyl)-3-(3-(((1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)octan-1-yl)methyl)indol-1-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo(12.2.2.01,12.03,11.04,9)octadeca-4,6,8-triene-13,17-dione
- DA-62263
- 3,11a-Epidithio-11aH-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-((1S,4S)-3-((4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)oct-1-yl)methyl)-1H-indol-1-yl)-2-methyl-, (3S,5aR,10bS,11aS)-
- ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
-
- MDL: MFCD28137713
- Inchi: 1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
- InChI-Schlüssel: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
- Lächelt: S1[C@@]23C(N(C)[C@](CO)(C(N2[C@@H]2[C@@](C4C=CC=CC=4N2)(C3)N2C=C(C[C@]34C(N(C)[C@](CO)(C(N3C)=O)SS4)=O)C3C=CC=CC2=3)=O)S1)=O
Berechnete Eigenschaften
- Genaue Masse: 712.12700
- Monoisotopenmasse: 710.111
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1460
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 139
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 218-220 ºC (chloroform )
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.889
- Löslichkeit: Insuluble (5.8E-6 g/L) (25 ºC),
- PSA: 238.17000
- LogP: 1.77650
- Löslichkeit: Nicht bestimmt
Chetomin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19052-1mg |
Chetomin |
1403-36-7 | 98% | 1mg |
¥1611.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19052-5mg |
Chetomin |
1403-36-7 | 98% | 5mg |
¥3673.00 | 2023-09-09 | |
| TRC | C291933-1mg |
Chetomin |
1403-36-7 | 1mg |
$ 345.00 | 2023-04-18 | ||
| TRC | C291933-2.5mg |
Chetomin |
1403-36-7 | 2.5mg |
$ 758.00 | 2023-04-18 | ||
| MedChemExpress | HY-107553-1mg |
Chetomin |
1403-36-7 | ≥99.0% | 1mg |
¥3700 | 2024-05-24 | |
| abcr | AB181241-1 mg |
Chaetomin; . |
1403-36-7 | 1 mg |
€297.50 | 2023-07-20 | ||
| DC Chemicals | DC21405-10mg |
Chetomin |
1403-36-7 | >98% | 10mg |
$295.0 | 2023-09-15 | |
| ChemScence | CS-0028866-1mg |
Chetomin |
1403-36-7 | ≥99.0% | 1mg |
$370.0 | 2022-04-27 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6804-1 mg |
Chetomin |
1403-36-7 | 98.0% | 1mg |
¥3297.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6804-5 mg |
Chetomin |
1403-36-7 | 98.0% | 5mg |
¥8407.00 | 2022-02-28 |
Chetomin Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:1403-36-7)Chetomin
Bestellnummer:A934182
Bestandsstatus:in Stock
Menge:1mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:13
Preis ($):464.0
Email:sales@amadischem.com
Chetomin Verwandte Literatur
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
1403-36-7 (Chetomin) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1403-36-7)Chetomin
Reinheit:99%
Menge:1mg
Preis ($):464.0